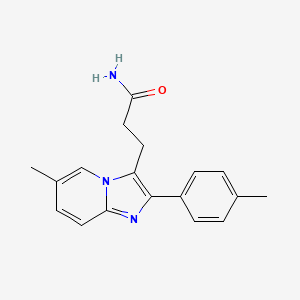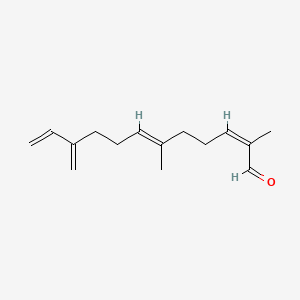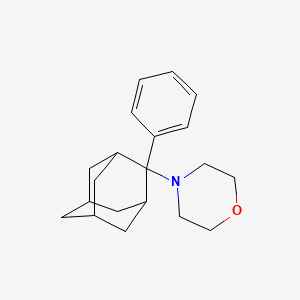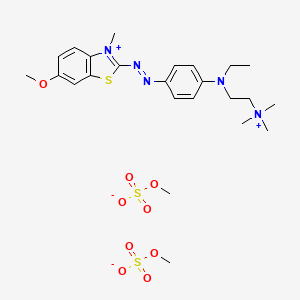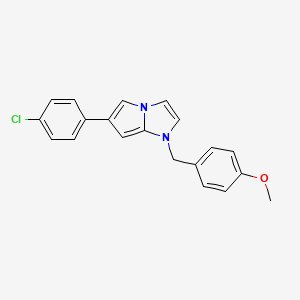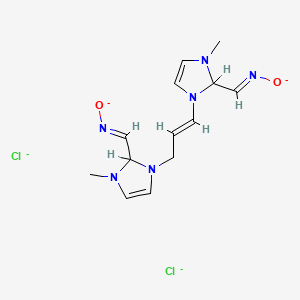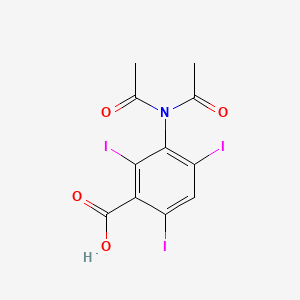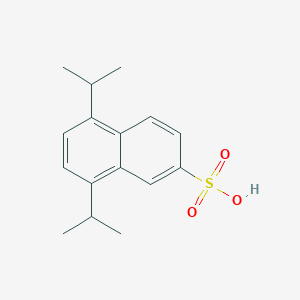
5,8-Diisopropyl-2-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diisopropyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C16H20O3S. It belongs to the class of naphthalenesulfonic acids, which are characterized by a naphthalene ring substituted with a sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diisopropyl-2-naphthalenesulfonic acid typically involves the sulfonation of 5,8-diisopropylnaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,8-Diisopropyl-2-naphthalenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,8-Diisopropyl-2-naphthalenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of 5,8-Diisopropyl-2-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, potentially affecting their function and activity. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonic acid: A simpler analog with a single sulfonic acid group on the naphthalene ring.
1,5-Naphthalenedisulfonic acid: Contains two sulfonic acid groups, offering different reactivity and applications.
Aminonaphthalenesulfonic acids: Compounds with both amino and sulfonic acid groups, used in dye synthesis.
Uniqueness
5,8-Diisopropyl-2-naphthalenesulfonic acid is unique due to the presence of isopropyl groups at the 5 and 8 positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other naphthalenesulfonic acids and contributes to its specific applications in research and industry .
Properties
CAS No. |
65520-67-4 |
|---|---|
Molecular Formula |
C16H20O3S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5,8-di(propan-2-yl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H20O3S/c1-10(2)13-7-8-14(11(3)4)16-9-12(20(17,18)19)5-6-15(13)16/h5-11H,1-4H3,(H,17,18,19) |
InChI Key |
LBIHURUKKNLEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=C(C=C1)C(C)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


